molecular formula C17H16ClN3O B3252416 2-(5-Chloro-benzotriazol-2-YL)-4-methyl-6-(2-methyl-allyl)-phenol CAS No. 2170-38-9

2-(5-Chloro-benzotriazol-2-YL)-4-methyl-6-(2-methyl-allyl)-phenol

Cat. No.: B3252416
CAS No.: 2170-38-9
M. Wt: 313.8 g/mol
InChI Key: SLNPCKYEPPWHGO-UHFFFAOYSA-N
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Description

2-(5-Chloro-benzotriazol-2-YL)-4-methyl-6-(2-methyl-allyl)-phenol is a benzotriazole-phenol derivative featuring a chloro substituent at the 5-position of the benzotriazole ring, a methyl group at the 4-position, and a 2-methylallyl group at the 6-position of the phenolic ring. This compound belongs to a class of ultraviolet (UV) stabilizers widely used in polymers, coatings, and medical materials (e.g., intraocular lenses) due to its ability to absorb UV radiation effectively . The chloro substitution enhances photostability and UV absorption in the 300–400 nm range, while the 2-methylallyl group influences hydrophobicity and compatibility with polymer matrices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chlorobenzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-10(2)6-12-7-11(3)8-16(17(12)22)21-19-14-5-4-13(18)9-15(14)20-21/h4-5,7-9,22H,1,6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNPCKYEPPWHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001143247
Record name 2-(5-Chloro-2H-benzotriazol-2-yl)-4-methyl-6-(2-methyl-2-propen-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170-38-9
Record name 2-(5-Chloro-2H-benzotriazol-2-yl)-4-methyl-6-(2-methyl-2-propen-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2170-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Chloro-2H-benzotriazol-2-yl)-4-methyl-6-(2-methyl-2-propen-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(5-Chloro-benzotriazol-2-YL)-4-methyl-6-(2-methyl-allyl)-phenol, also known as drometrizole , is a compound belonging to the class of phenolic benzotriazoles. This compound has garnered attention due to its applications as a UV absorber and light stabilizer in various industrial and consumer products. This article explores its biological activity, including toxicokinetics, potential health effects, and relevant case studies.

  • Molecular Formula : C17H16ClN3O
  • Molecular Weight : 313.78 g/mol
  • CAS Number : 2170-38-9

Toxicokinetics

Research indicates that phenolic benzotriazoles, including drometrizole, exhibit distinct toxicokinetic behaviors. A study analyzing the toxicokinetics of several benzotriazole compounds found that:

  • Following intravenous administration, half-lives varied from 15.4 to 84.8 hours .
  • Oral bioavailability was low, estimated at approximately 6% for unsubstituted compounds and 12.8–23% for substituted variants at lower doses .
  • The systemic exposure parameters such as maximum concentration (C_max) and area under the curve (AUC) generally increased with the degree of substitution on the benzotriazole ring .

Acute Toxicity

Drometrizole has been shown to have low acute oral and dermal toxicity. In various studies, it has been reported that:

  • The median lethal dose (LD50) values were greater than 1000 mg/kg , indicating a relatively low toxicity profile .
  • Skin irritation and eye irritation potential were minimal, suggesting that it does not pose significant risks for dermal exposure .

Chronic Exposure Studies

Long-term exposure studies have highlighted potential risks associated with drometrizole:

  • Chronic exposure in rodent models resulted in liver effects, including enlarged livers and histopathological changes .
  • Notably, benign and malignant liver tumors were observed in mice exposed to drometrizole over extended periods .

Skin Sensitization

Drometrizole has been identified as a skin sensitizer in certain studies:

  • Positive response rates of ≥30% were observed following intradermal induction in guinea pigs at concentrations greater than 1% .
  • Human data also indicate sensitization potential, reinforcing the need for caution during handling .

Case Studies

  • Liver Tumor Formation : A study involving chronic exposure of mice to drometrizole at concentrations of 500 ppm for 24 months reported treatment-related liver tumors. This finding underscores the importance of evaluating long-term exposure risks associated with this compound .
  • Histopathological Changes : In a rat study where drometrizole was administered via gavage, significant liver enlargement accompanied by histopathological changes was noted after prolonged treatment periods .

Summary of Findings

The biological activity of this compound reveals both beneficial applications and potential health risks:

Biological ActivityFindings
Acute Toxicity Low toxicity (LD50 > 1000 mg/kg)
Chronic Exposure Liver effects; tumor formation in rodents
Skin Sensitization Positive sensitization rates in guinea pigs; human sensitization evidence

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their comparative properties are summarized below:

Compound Name Substituents (Benzotriazole/Phenol) Molecular Weight log Kow (Experimental) Key Applications Reference
Target Compound 5-Cl, 4-Me, 6-(2-methylallyl) 265.31* N/A† UV absorber (polymers, IOLs)
UV 326 (2-(5-Cl-BTZ)-4-Me-6-tBu-phenol) 5-Cl, 4-Me, 6-(tert-butyl) 315.80 7.2 ± 0.3 Plastics, coatings
oMTP (2-(BTZ)-4-Me-6-(2-methylallyl)-phenol) H, 4-Me, 6-(2-methylallyl) 250.30 N/A† Intraocular lenses
UV 329 (2-BTZ-4-tBPh-phenol) H, 4-(tetramethylbutyl) 323.41 6.8 ± 0.2 Automotive coatings
Schiff Base Derivative () 4-Me, 6-(phenyliminomethyl) 327.35 N/A Metal chelation, catalysis

*Calculated from molecular formula (C₁₆H₁₅ClN₃O).

Key Comparisons

Chloro Substitution Effects The 5-chloro group in the target compound enhances UV absorption efficiency compared to non-chlorinated analogues (e.g., oMTP). Chlorine increases electron-withdrawing effects, stabilizing the excited state and extending UV absorption into the UVA range (340–400 nm) . In contrast, UV 326 (tert-butyl substituent) exhibits higher hydrophobicity (log Kow = 7.2) due to its bulky alkyl group, favoring use in hydrophobic polymers.

Allyl vs. tert-Butyl Substituents The 2-methylallyl group in the target compound introduces unsaturation, which may improve compatibility with unsaturated polymer matrices (e.g., acrylics in intraocular lenses) compared to UV 326’s tert-butyl group .

Metal Chelation vs. UV Absorption

  • Schiff base derivatives (e.g., ) prioritize metal coordination (N,O-bidentate chelation) over UV absorption. The target compound lacks imine groups, limiting its utility in catalysis but enhancing photostability .

Environmental Impact Chlorinated benzotriazoles (e.g., target compound, UV 326) show higher persistence in aquatic environments than non-chlorinated analogues. However, the allyl group’s moderate hydrophobicity may reduce bioaccumulation compared to UV 326’s tert-butyl group .

Research Findings and Data Gaps

  • Synthesis : The target compound can be synthesized via similar routes to ’s Schiff base derivative, substituting aniline with allylating agents .
  • Applications : Demonstrated efficacy in intraocular lenses (IOLs) as a UV absorber, comparable to oMTP but with enhanced UVA blocking due to the chloro group .
  • Data Gaps: Experimental log Kow and bioaccumulation data for the target compound are lacking. Predictive models suggest log Kow ≈ 6.5–7.0, intermediate between UV 326 and non-chlorinated analogues .

Q & A

Q. Basic

PropertyValue/DescriptionReference
Melting Point140–141°C
Solubility (20°C)2.5 g/100 mL (ethyl acetate)
1.8 g/100 mL (petroleum ether)
StabilityStore in dark, dry, sealed containers

What methodologies are employed to analyze its environmental persistence and degradation pathways?

Q. Advanced

  • GC-MS : Detect trace levels in plastics using protocols optimized for benzotriazole UV absorbers (LOD: 0.01–0.1 µg/g) .
  • LC-HRMS : Identify metabolites (e.g., hydroxylated derivatives) in biological matrices. Use isotope-labeled standards (e.g., D20-UV-327) to quantify transformation products .
  • Hydrolysis studies : Treat samples with β-glucuronidase/arylsulfatase to differentiate conjugated vs. free metabolites .

How can researchers resolve contradictions in reported solubility data across studies?

Advanced
Contradictions may arise from:

  • Purity differences : Use HPLC (≥98% purity) to standardize starting material .
  • Measurement techniques : Compare gravimetric vs. spectroscopic methods.
  • Temperature control : Ensure consistent thermal equilibration (e.g., ±0.1°C).
  • Solvent batch variability : Use anhydrous, HPLC-grade solvents .

What strategies optimize its efficacy as a UV stabilizer in polymer matrices?

Q. Advanced

  • Accelerated UV testing : Expose polymer films to 300–400 nm UV light (e.g., 500 hours) and monitor absorbance decay via UV-Vis spectroscopy .
  • Degradation product analysis : Use HPLC to quantify photo-oxidation byproducts (e.g., quinones).
  • Computational modeling : Predict compatibility with polymer backbones using DFT calculations (e.g., HOMO-LUMO energy matching) .

How is its metabolic transformation characterized in biological systems?

Q. Advanced

  • In vivo studies : Administer isotope-labeled analogs (e.g., D20-UV-327) orally to humans, then collect plasma/urine for analysis .
  • Metabolite profiling : Use LC-MS/MS to detect hydroxylated and carboxylated derivatives (e.g., UV-327-4-mOH, UV-327-6-mcx).
  • Enzymatic assays : Incubate with liver microsomes to identify cytochrome P450-mediated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Chloro-benzotriazol-2-YL)-4-methyl-6-(2-methyl-allyl)-phenol
Reactant of Route 2
Reactant of Route 2
2-(5-Chloro-benzotriazol-2-YL)-4-methyl-6-(2-methyl-allyl)-phenol

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